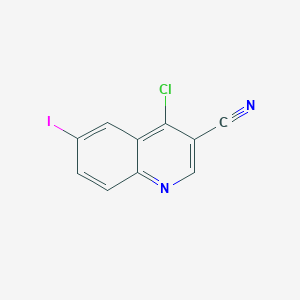

4-Chloro-6-iodoquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-iodoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFXSSJHMYBWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1I)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile

Strategic Overview & Application

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of dual Src/Abl kinase inhibitors (e.g., Bosutinib analogs) and EGFR inhibitors (e.g., Pelitinib).

The molecule features three distinct reactive handles, allowing for orthogonal functionalization:

-

C-4 Chlorine: Highly susceptible to SNAr displacement by anilines or alkoxides.[1]

-

C-6 Iodine: A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

-

C-3 Nitrile: Precursor for amides, amines, or heterocycle formation.[1]

This guide details a scalable, three-step synthesis starting from commercially available 4-iodoaniline, utilizing a modified Gould-Jacobs protocol optimized for the direct installation of the C-3 nitrile group.

Retrosynthetic Analysis

The most efficient route avoids the tedious conversion of a C-3 ester to a nitrile (amide formation

Figure 1: Retrosynthetic disconnection showing the modified Gould-Jacobs pathway.

Experimental Protocol

Step 1: Condensation (Enamine Formation)

Objective: Synthesis of Ethyl 2-cyano-3-((4-iodophenyl)amino)acrylate. Principle: Nucleophilic vinylic substitution (addition-elimination) of the aniline nitrogen onto the activated ethoxy-vinyl group.

Reagents:

-

4-Iodoaniline (1.0 eq)

-

Ethyl (ethoxymethylene)cyanoacetate (1.1 eq)

-

Ethanol (anhydrous, 5-10 volumes)

Procedure:

-

Charge a reaction vessel with 4-iodoaniline (e.g., 50.0 g, 228 mmol) and Ethanol (250 mL).

-

Add Ethyl (ethoxymethylene)cyanoacetate (42.4 g, 251 mmol) dropwise over 15 minutes at room temperature.

-

Heat the mixture to reflux (78°C) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.

-

-

Cool the reaction mixture to 0–5°C using an ice bath. The product will precipitate as a solid.[2]

-

Filter the solid and wash the cake with cold Ethanol (2 x 50 mL).

-

Dry in a vacuum oven at 45°C to constant weight.

Expected Result: Off-white to light yellow solid. Yield: 85–95%.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Objective: Synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[1] Principle: High-temperature intramolecular Friedel-Crafts type acylation.[1] The "4-oxo" tautomer is favored in the solid state, though it reacts as 4-hydroxy.

Reagents:

-

Intermediate from Step 1 (1.0 eq)

-

Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) (10 volumes)

Procedure:

-

Charge a flask equipped with a mechanical stirrer, internal thermometer, and Dean-Stark trap (optional, to remove ethanol) with Dowtherm A (e.g., 500 mL).

-

Pre-heat the solvent to 250–255°C .

-

Critical: The temperature must be high enough to overcome the activation energy for cyclization. Below 240°C, the reaction is sluggish.

-

-

Add the Enamine intermediate (from Step 1) portion-wise to the hot solvent.

-

Safety: Rapid addition can cause foaming due to ethanol evolution. Add slowly.

-

-

Maintain temperature at 250°C for 1–2 hours.

-

Observation: A solid precipitate often forms even at high temperatures as the polar quinolone is insoluble in Dowtherm A.

-

-

Cool the mixture to room temperature (25°C).

-

Dilute with Hexanes (500 mL) to fully precipitate the product and wash away the Dowtherm A.

-

Filter the solid.[3][4][5] Wash the cake extensively with Hexanes or Toluene to remove residual high-boiling solvent.

-

Dry under vacuum.

Expected Result: Brown to tan powder. Yield: 70–85%.[3]

Step 3: Chlorination (Aromatization)

Objective: Synthesis of this compound. Principle: Nucleophilic acyl substitution converting the tautomeric hydroxyl group to a chloride, utilizing Vilsmeier-type activation.

Reagents:

-

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq)

-

Phosphorus Oxychloride (POCl3) (5–8 volumes)

-

Diisopropylethylamine (DIPEA) or Pyridine (catalytic, optional)

Procedure:

-

In a dry flask under N2, charge the Quinolone intermediate (e.g., 30.0 g).

-

Add POCl3 (150 mL).

-

Note: POCl3 acts as both reagent and solvent.

-

-

Heat to reflux (105°C) for 3–5 hours.

-

Checkpoint: The suspension should become a clear solution as the conversion proceeds.

-

-

Quenching (Exothermic!):

-

Distill off excess POCl3 under reduced pressure if possible (recommended for scale >10g).

-

Pour the residue slowly onto crushed ice/water (500 g) with vigorous stirring. Maintain temperature <20°C.

-

-

Neutralize the aqueous suspension to pH 7–8 using saturated NaHCO3 or NH4OH .

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Acetonitrile or purify via silica gel chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required.

Expected Result: Off-white to pale yellow solid. Yield: 75–90%.[2]

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Pale yellow solid | Darkens upon light exposure (iodide sensitivity).[1] |

| Molecular Weight | 314.51 g/mol | Formula: C10H4ClIN2 |

| Melting Point | 210–215°C | Decomposes if heated rapidly.[1] |

| Characteristic singlet at C-2 confirms quinoline core. | ||

| Mass Spec (ESI) | Chlorine isotope pattern (3:1 ratio for M:M+2).[1] |

Process Safety & Troubleshooting

Critical Hazards

-

POCl3: Highly corrosive and reacts violently with water. Quenching must be performed slowly at low temperatures.

-

Dowtherm A: High operating temperature (250°C). Risk of thermal burns and auto-ignition if a leak occurs. Ensure rigorous inert gas blanketing.

-

Iodinated Compounds: Light sensitive.[6] Store intermediates in amber glass.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield | Incomplete reaction; moisture in solvent.[1] | Use anhydrous Ethanol; extend reflux time; verify aniline quality. |

| Step 2: Incomplete Cyclization | Temperature too low (<245°C). | Ensure internal temp reaches 250°C. Insulate the flask. |

| Step 3: Sticky Residue | Incomplete POCl3 removal; acidic pH.[1] | Distill POCl3 thoroughly before quenching; ensure neutralization to pH 8. |

References

-

Bosutinib Synthesis (Analogous Chemistry)

- Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The potent, orally active, irreversible inhibitor of the protein tyrosine kinase p56lck, SKI-606." Journal of Medicinal Chemistry 46.1 (2003): 49-63.

-

Gould-Jacobs Reaction Review

- Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895.

-

Chlorination Protocols

-

Organic Syntheses, Coll.[3] Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). (General procedure for 4-chloroquinolines).

-

-

Compound Data Verification

- PubChem CID: 10893 (4-Iodoaniline precursor d

Sources

- 1. 4-chloroquinoline-3-carbonitrile | 69875-49-6 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

4-Chloro-6-iodoquinoline-3-carbonitrile chemical properties

Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Design

Part 1: Executive Summary & Structural Significance

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a high-value heterocyclic scaffold predominantly used in the discovery of tyrosine kinase inhibitors (TKIs). Its structural architecture offers a "tri-vector" functionalization strategy that is critical for Structure-Activity Relationship (SAR) exploration:

-

C4-Chloro Position: A highly electrophilic site susceptible to nucleophilic aromatic substitution (

), typically used to introduce the "hinge-binding" motif (e.g., substituted anilines) essential for ATP-competitive inhibition. -

C6-Iodo Position: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of solubilizing groups or lipophilic tails that extend into the kinase solvent-accessible pocket.

-

C3-Cyano Group: An electron-withdrawing group that enhances the electrophilicity of the C4 position while serving as a precursor for amides, Michael acceptors, or heterocycles.

This guide details the physicochemical properties, validated synthetic protocols, and chemo-selective functionalization strategies for this scaffold.[1]

Part 2: Physicochemical Profile

The following data summarizes the core properties relevant to handling and reaction planning.

| Property | Specification | Notes |

| CAS Number | 214483-20-2 | |

| Molecular Formula | ||

| Molecular Weight | 314.51 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | >220 °C (dec.)[2] | High lattice energy typical of planar halo-quinolines. |

| Solubility | DMSO, DMF, NMP (High) | Poor solubility in water, alcohols, and non-polar ethers. |

| LogP (Predicted) | ~3.36 | Lipophilic; requires polar solvents for reactions. |

| Reactivity Order | C4-Cl ( | Note: Under Pd(0) catalysis, C6-I is more reactive than C4-Cl.[3] |

Part 3: Synthetic Architecture

The synthesis of this compound typically follows a Gould-Jacobs type cyclization or a condensation-cyclization sequence, followed by chlorination.

Core Synthesis Workflow

The most robust route involves the condensation of 4-iodoaniline with ethyl (ethoxymethylene)cyanoacetate , followed by thermal cyclization and chlorination.

Step 1: Condensation & Cyclization [4]

-

Reactants: 4-Iodoaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Solvent: Ethanol (condensation), Diphenyl ether (cyclization).

-

Mechanism: Addition-elimination forms the enamine, followed by high-temperature intramolecular substitution to close the ring.

Step 2: Chlorination (Deoxychlorination)

-

Reagent: Phosphoryl chloride (

). -

Catalyst: Catalytic DMF (Vilsmeier-Haack intermediate formation).

-

Protocol: The 4-hydroxy intermediate is refluxed in neat

. The electron-withdrawing nitrile at C3 accelerates this reaction by making the C4-hydroxyl more acidic and the resulting chloride more electrophilic.

Visualization of Synthetic Pathway[1]

Figure 1: Step-wise synthesis of the this compound scaffold.

Part 4: Chemo-Selective Functionalization

The utility of this scaffold lies in the ability to selectively functionalize the C4 and C6 positions.[5] The choice of reaction order is critical.

Strategy A: First (The Standard Kinase Route)

In most drug discovery campaigns, the C4-aniline is installed first. The C4-Cl bond is activated by the adjacent ring nitrogen and the electron-withdrawing C3-CN group, making it highly susceptible to nucleophilic attack even without metal catalysis.

Protocol: C4-Aniline Displacement

-

Setup: Dissolve this compound (1.0 eq) in Isopropanol or Acetonitrile.

-

Nucleophile: Add substituted aniline (1.1 eq).

-

Activation: Add Pyridine hydrochloride (cat.) or heat to reflux.

-

Observation: Product often precipitates as the hydrochloride salt.

-

Why this works: The

reaction proceeds under thermal conditions where the C6-Iodo bond remains inert, preserving it for later modification.

Strategy B: C6-Coupling First (The Divergent Route)

Using Palladium catalysis, one can selectively couple at the C6-Iodo position before displacing the chloride. This is possible because the rate of Oxidative Addition (OA) to Pd(0) is significantly faster for Aryl-Iodides than for Aryl-Chlorides (heteroaryl chlorides are slow to react without specialized ligands).

Protocol: Selective C6-Suzuki Coupling

-

Catalyst System:

or -

Conditions: Toluene/Water or DME/Water,

, 80°C. -

Selectivity Control: Keep reaction time short and temperature moderate (<90°C). The C4-Cl is electronically deactivated towards Pd-insertion compared to the C6-I.

Reactivity Map

Figure 2: Divergent reactivity pathways. Path A is preferred for library generation.

Part 5: Handling & Safety Data

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Sensitizer: Quinoline derivatives can be potent skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Hydrolysis: Protect from moisture. The C4-Cl bond can slowly hydrolyze to the 4-hydroxy analog (inactive) if stored in wet solvents. Store under inert gas at 2-8°C.

-

Part 6: References

-

Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Catalysts. Retrieved from [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-6-iodoquinoline-3-carbonitrile

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of drug discovery and development.[1][2][3] Its derivatives are renowned for a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The functionalization of the quinoline core at various positions is a key strategy for modulating its biological efficacy and physicochemical properties, allowing for the design of highly specific and potent therapeutic agents.[5] This guide provides a detailed technical exploration of a specific, highly functionalized derivative, 4-Chloro-6-iodoquinoline-3-carbonitrile, offering insights for researchers, scientists, and professionals engaged in drug development.

Physicochemical and Structural Profile

This compound is a halogenated heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 4, an iodine atom at position 6, and a nitrile group at position 3. These substitutions create a unique electronic and steric profile, making it a valuable building block in synthetic and medicinal chemistry.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 214483-20-2 | [8][9] |

| Molecular Formula | C₁₀H₄ClIN₂ | [8][9] |

| Molecular Weight | 314.51 g/mol | [7][8] |

| IUPAC Name | This compound | [10] |

| SMILES | N#CC1=C(Cl)C2=CC(I)=CC=C2N=C1 | [8] |

| InChI Key | XNFXSSJHMYBWJY-UHFFFAOYSA-N | [10] |

| Purity | ≥95% | [8][9] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [8] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [8] |

| LogP | 3.36 - 3.52 | [8][10] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol

A logical route would start from a suitably substituted aniline, proceed through a cyclization reaction to form a 4-hydroxyquinoline intermediate, and then undergo chlorination.

Step 1: Condensation and Cyclization (Gould-Jacobs Reaction)

-

React 4-iodoaniline with diethyl (ethoxymethylene)malonate. This condensation reaction forms an anilinomethylenemalonate intermediate.

-

Heat the intermediate in a high-boiling point solvent, such as Dowtherm A. The high temperature induces a thermal cyclization, followed by elimination of ethanol, to yield ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.

-

Causality: The Gould-Jacobs reaction is a reliable method for constructing the quinoline-4-one scaffold. The choice of a high-boiling point solvent is critical to provide the necessary activation energy for the intramolecular cyclization.

-

Step 2: Hydrolysis and Decarboxylation

-

Saponify the resulting ester using a strong base (e.g., NaOH) to yield the corresponding carboxylic acid.

-

Acidify the reaction mixture to precipitate the 4-hydroxy-6-iodoquinoline-3-carboxylic acid.

-

Heat the acid above its melting point to induce decarboxylation, yielding 6-iodoquinolin-4(1H)-one.

Step 3: Chlorination and Cyanation

-

Treat the 6-iodoquinolin-4(1H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position into a chloro group, forming 4-chloro-6-iodoquinoline.

-

Causality: POCl₃ is a standard and highly effective reagent for converting quinolones and pyridones to their chloro-derivatives, which are excellent precursors for nucleophilic substitution reactions.[14]

-

-

The introduction of the 3-carbonitrile group is more complex. A potential route involves a Vilsmeier-Haack type reaction on the 4-hydroxyquinoline intermediate before chlorination to introduce a formyl group, which can then be converted to a nitrile. A more direct approach, if a suitable precursor is available, is a nucleophilic aromatic substitution of a leaving group at the 3-position with a cyanide salt, though this is less common on an electron-rich ring. A more likely industrial synthesis would build the ring with the nitrile precursor already in place.

Spectroscopic Elucidation of Molecular Structure

Unambiguous confirmation of the molecular structure of this compound requires a suite of spectroscopic techniques.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[16]

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the four aromatic protons on the quinoline ring.

-

H2 Proton: This proton is absent due to the nitrile substitution at the C3 position.

-

H5 Proton: Expected to be a doublet, downfield due to its proximity to the quinoline nitrogen and the iodine at C6.

-

H7 Proton: Expected to be a doublet of doublets, coupling to both H5 and H8.

-

H8 Proton: Expected to be a doublet, coupling to H7.

-

H-C5, H-C7, H-C8: The aromatic protons on the benzo-fused ring will appear in the range of δ 7.5-8.5 ppm. The exact shifts are influenced by the electron-withdrawing effects of the chloro, iodo, and nitrile groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 10 distinct signals for the 10 carbon atoms in the molecule.

-

C≡N Carbon: The nitrile carbon will appear in the characteristic range of δ 115-125 ppm.

-

Aromatic Carbons: The remaining nine carbons of the quinoline ring will resonate in the aromatic region (δ 120-155 ppm). The carbons directly attached to the electronegative chlorine (C4) and nitrogen (C2, C8a) atoms will be shifted further downfield. The carbon attached to iodine (C6) will show a characteristic upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[17][18]

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of C₁₀H₄ClIN₂ (314.51 g/mol ).

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I, monoisotopic) will give a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. This pattern is a definitive confirmation of the presence of these elements.[17]

-

Fragmentation: Common fragmentation pathways may include the loss of Cl, I, or HCN, which can help in confirming the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[19]

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[19]

-

Aromatic C=C and C=N Stretches: Multiple sharp bands will appear in the 1450-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.[20][21]

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Crystallographic and Conformational Analysis

While a specific crystal structure for this compound is not publicly documented, analysis of related substituted quinolines provides valuable insights into its likely solid-state conformation.[22][23]

-

Planarity: The quinoline ring system is inherently aromatic and therefore largely planar.

-

Intermolecular Interactions: In the solid state, the molecule is likely to pack in a way that maximizes stabilizing intermolecular forces. Given the planar aromatic surfaces and the presence of halogens and a nitrile group, several interactions are possible:

-

π–π Stacking: The planar quinoline rings can stack on top of each other, a common feature in the crystal packing of aromatic compounds.[23][24]

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with the nitrogen atoms of the quinoline ring or the nitrile group of adjacent molecules.

-

Dipole-Dipole Interactions: The polar C-Cl, C-I, and C≡N bonds will contribute to dipole-dipole interactions that influence the crystal lattice.

-

Workflow for Synthesis and Structural Verification

The comprehensive analysis of this compound follows a logical workflow from synthesis to full structural confirmation.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion and Future Directions

This compound is a synthetically valuable molecule with significant potential as a scaffold in drug discovery. Its unique substitution pattern—a powerful electron-withdrawing nitrile group, a versatile chloro leaving group for further derivatization, and a bulky, lipophilic iodo atom—provides multiple avenues for creating diverse chemical libraries. The detailed structural understanding provided by the spectroscopic and analytical methods outlined in this guide is the foundational requirement for its rational application in the design of novel therapeutic agents targeting a range of diseases. Future research should focus on exploring its reactivity in nucleophilic substitution reactions at the C4 position and evaluating the biological activity of its derivatives.

References

-

NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Retrieved from [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [C53375]. Retrieved from [Link]

-

Ghersetti, S., et al. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Retrieved from [Link]

-

Elango, K., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. PubMed. Retrieved from [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. Retrieved from [Link]

-

Nainwal, L. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Retrieved from [Link]

-

Pradeep, P., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. PMC. Retrieved from [Link]

-

ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

Steiger, S. A., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. IUCrData, 7(11). Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Retrieved from [Link]

-

Pradeep, P., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]

-

AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

EPA. (2025). 4-Chloro-6-methylquinoline-3-carbonitrile - Related Substances. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6-iodo-3-nitroquinoline (C9H4ClIN2O2). Retrieved from [Link]

-

MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155. Retrieved from [Link]

-

Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30, 1013-1036. Retrieved from [Link]

-

Hibi, Y. (n.d.). Reference-free quantitative mass spectrometry in the presence of nonlinear distortion caused by in situ chemical reactions among constituents. Analyst (RSC Publishing). Retrieved from [Link]

-

University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Silverstein, R. M., et al. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 4-Chloroquinoline-6-carbonitrile | 219763-83-4. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 214483-20-2|this compound|BLD Pharm [bldpharm.com]

- 7. 214483-20-2 | this compound - Moldb [moldb.com]

- 8. chemscene.com [chemscene.com]

- 9. Synthonix, Inc > 214483-20-2 | this compound [synthonix.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. holcapek.upce.cz [holcapek.upce.cz]

- 18. web.uvic.ca [web.uvic.ca]

- 19. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 20. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Comprehensive Characterization of 4-Chloro-6-iodoquinoline-3-carbonitrile: A Spectroscopic Guide

This is an in-depth technical guide on the spectroscopic characterization of 4-Chloro-6-iodoquinoline-3-carbonitrile .

Introduction & Chemical Identity

This compound (CAS: 214483-20-2 ) is a critical heterocyclic building block used extensively in the synthesis of irreversible protein kinase inhibitors (e.g., EGFR, HER2, and Src inhibitors). Its unique substitution pattern—featuring a reactive chlorine at the C4 position and an iodine atom at C6—allows for orthogonal functionalization. The C4-chlorine is susceptible to nucleophilic aromatic substitution (SNAr) by anilines, while the C6-iodine serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

Core Identity Data

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 214483-20-2 |

| Molecular Formula | C₁₀H₄ClIN₂ |

| Molecular Weight | 314.51 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in CH₂Cl₂ |

Synthesis & Isolation Context

Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for identifying potential impurities (e.g., unreacted POCl₃, hydrolyzed 4-hydroxy intermediate).

Standard Synthetic Route:

-

Condensation: Reaction of 4-iodoaniline with ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate.

-

Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields 6-iodo-4-hydroxyquinoline-3-carbonitrile .

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C4-hydroxyl (tautomeric oxo) group to the C4-chloride.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8]

The 1H NMR spectrum is the primary tool for structural validation. The quinoline ring protons exhibit a characteristic splitting pattern confirming the 6,4,3-substitution.

1H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment | Structural Context |

| 9.21 | Singlet (s) | 1H | - | H-2 | Most deshielded; adjacent to N and CN. |

| 8.64 * | Doublet (d) | 1H | ~2.0 Hz | H-5 | meta-coupled to H-7; peri-effect from C4-Cl. |

| 8.32 | Doublet of Doublets (dd) | 1H | J = 8.4, 1.8 Hz | H-7 | Coupled to H-8 (ortho) and H-5 (meta). |

| 7.94 | Doublet (d) | 1H | J = 8.8 Hz | H-8 | ortho-coupled to H-7. |

*Note: H-5 may appear as a multiplet or broadened doublet depending on resolution (reported as 8.59–8.68 m in some literature).

Detailed Assignment Logic

-

H-2 (9.21 ppm): This proton is singlet because there are no protons on C3 or N1. It is extremely deshielded due to the electron-withdrawing nature of the adjacent nitrile group (C3-CN) and the pyridine-like nitrogen.

-

H-5 (8.64 ppm): Located at the C5 position. It typically shows a small meta-coupling (J ~2 Hz) to H-7. It is deshielded by the magnetic anisotropy of the C4-Cl bond and the iodine at C6.

-

H-7 (8.32 ppm): The "middle" proton on the benzene ring. It splits into a doublet of doublets due to ortho-coupling with H-8 (J ~9 Hz) and meta-coupling with H-5 (J ~2 Hz).

-

H-8 (7.94 ppm): The proton adjacent to the ring nitrogen. It appears as a doublet due to ortho-coupling with H-7.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of halogen atoms (Chlorine and Iodine) through specific isotopic patterns.

ESI-MS Data[9][10]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺

-

Calculated Monoisotopic Mass: 313.91 g/mol

-

Observed Peaks:

| m/z (Observed) | Ion Identity | Relative Intensity | Interpretation |

| 314.9 | [M(³⁵Cl)+H]⁺ | 100% | Base peak containing ³⁵Cl isotope. |

| 316.9 | [M(³⁷Cl)+H]⁺ | ~33% | Isotope peak containing ³⁷Cl. |

Diagnostic Feature: The 3:1 intensity ratio between the peaks at m/z 315 and 317 is the definitive signature of a mono-chlorinated compound. The iodine atom (monoisotopic ¹²⁷I) does not add complexity to the isotope pattern but significantly increases the mass defect.

Infrared (IR) Spectroscopy[1]

IR spectroscopy is useful for confirming the functional groups, specifically the nitrile and the aromatic system.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 2225 – 2235 | ν(C≡N) | Nitrile | Sharp, characteristic band for conjugated nitriles. |

| 1580 – 1480 | ν(C=C), ν(C=N) | Quinoline Ring | Series of sharp bands indicating aromaticity. |

| 1000 – 1100 | ν(C-Cl) / Ar-I | Aromatic Halides | Fingerprint region bands; C-Cl usually ~1050-1090 cm⁻¹.[1][2][3] |

| 3050 – 3100 | ν(C-H) | Aromatic C-H | Weak bands above 3000 cm⁻¹. |

Experimental Protocol: Preparation for Analysis

To ensure spectroscopic accuracy, the compound must be free of the 4-hydroxy intermediate and residual POCl₃.

Purification Protocol (Pre-Analysis)

-

Quenching: Upon completion of chlorination, cool the reaction mixture and carefully pour into ice-water/sodium bicarbonate solution. Caution: Exothermic hydrolysis of POCl₃.

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

-

Washing: Wash the organic phase with 5% NaHCO₃ (to remove acid) and Brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Recrystallization (Optional): If the H-2 peak in NMR is not sharp or if broad OH peaks appear, recrystallize from Ethyl Acetate/Hexanes to remove the 4-hydroxy impurity.

Sample Preparation for NMR[6][8]

-

Solvent: DMSO-d₆ is the preferred solvent due to the compound's limited solubility in CDCl₃.

-

Concentration: ~5-10 mg in 0.6 mL solvent.

-

Reference: Calibrate chemical shifts to the residual DMSO pentet at 2.50 ppm .

References

- Preparation of this compound (Example 66, Step 1)

-

Synthesis of 3-Cyanoquinoline Derivatives (General Methods)

-

Use as Intermediate for Kinase Inhibitors

-

Source: U.S. Patent 6,002,008.[5] "Substituted 3-cyano quinolines."

- URL

- Relevance: Describes the reaction of this compound with anilines to form active inhibitors.

-

Sources

Rational Design and Biological Profiling of Substituted Quinoline Compounds: A Mechanistic Guide

As a Senior Application Scientist in early-stage drug discovery, I approach the benzopyridine (quinoline) scaffold not merely as a static chemical structure, but as a highly tunable biological probe. The true power of quinoline lies in its electronic versatility; by strategically altering its substitution pattern, we can dictate the molecule's steric profile, lipophilicity, and electron density. This rational design allows us to direct the pharmacophore toward specific molecular targets—ranging from parasitic biocrystallization pathways to human topoisomerases.

This technical guide bypasses high-level summaries to dissect the causality between quinoline substitutions, their biological mechanisms, and the self-validating experimental workflows required to prove their efficacy.

Antimalarial Activity: Disrupting Parasitic Hemozoin Biocrystallization

Mechanistic Causality

The historical success of 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine) relies on their ability to exploit the unique biology of the Plasmodium parasite. During the intraerythrocytic stage, the parasite degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin.

Substituted 4-aminoquinolines are weakly basic, allowing them to diffuse into and become protonated (trapped) within the acidic food vacuole. Once concentrated, the quinoline ring binds to the free heme via

Mechanistic pathway of hemozoin biocrystallization inhibition by substituted quinolines.

Experimental Workflow: Cell-Free -Hematin Formation Assay

Why this protocol? Whole-cell parasitic assays cannot distinguish between generalized cytotoxicity and specific hemozoin inhibition. By utilizing a cell-free system, we isolate the thermodynamic event of

Step-by-Step Methodology:

-

Hemin Solubilization: Dissolve 50 mg of hemin chloride in 10 mL of 0.1 M NaOH. Critical Step: Hemin is highly insoluble in neutral aqueous solutions; complete dissolution in base ensures a uniform monomeric heme starting population.

-

Compound Incubation: In a 96-well plate, add 50 µL of the test quinoline compound (dissolved in DMSO, serially diluted) to 50 µL of the hemin solution. Include a vehicle control (DMSO only) to validate baseline crystallization.

-

Crystallization Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to each well. The drop in pH mimics the parasitic food vacuole and initiates autocatalytic biocrystallization.

-

Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow the reaction to reach thermodynamic equilibrium.

-

Washing (Self-Validation): Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet three times with 200 µL of DMSO to dissolve any unreacted hemin, leaving only the insoluble

-hematin crystals. -

Quantification: Dissolve the purified

-hematin pellet in 200 µL of 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader. Lower absorbance indicates higher inhibition by the quinoline compound.

Anticancer Activity: Topoisomerase II and Kinase Modulation

Mechanistic Causality

When we shift substitutions to the 2, 4, and 8 positions (e.g., 2,4-disubstituted quinolines or 8-hydroxyquinolines), we drastically alter the molecule's biological trajectory. These substitutions enhance the planar surface area and lipophilicity of the scaffold, transforming it into an ideal DNA intercalator or an ATP-competitive inhibitor for receptor tyrosine kinases (RTKs) and Topoisomerase II, as outlined in the3[3]. By stabilizing the Topoisomerase II-DNA cleavable complex, these quinoline derivatives prevent DNA religation, triggering double-strand breaks and forcing the cancer cell into apoptosis.

Step-by-step experimental workflow for the Topoisomerase II DNA relaxation assay.

Experimental Workflow: Topoisomerase II DNA Relaxation Assay

Why this protocol? Standard MTT cytotoxicity assays only confirm that cells are dying; they do not confirm how. To prove Topoisomerase II inhibition, we must evaluate the enzyme's mechanical function. Using supercoiled pBR322 plasmid DNA creates a binary, self-validating system: if the quinoline inhibits the enzyme, the DNA remains supercoiled (migrating rapidly on a gel). If the enzyme is active, the DNA is relaxed (migrating slowly).

Step-by-Step Methodology:

-

Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 2 µL of 10X Topo II assay buffer (containing ATP and Mg²⁺), and the test quinoline compound (1–50 µM). Bring the volume to 18 µL with nuclease-free water.

-

Enzymatic Cleavage: Add 2 Units of human Topoisomerase II

to initiate the reaction. Incubate at 37°C for 30 minutes. -

Reaction Arrest (Self-Validation): Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 15 minutes. Causality: SDS denatures the enzyme, while Proteinase K digests it, ensuring that any observed DNA retardation is due to actual topological changes, not bulky proteins bound to the DNA.

-

Electrophoretic Resolution: Load the samples onto a 1% agarose gel. Critical Step: Run the gel in TAE buffer without ethidium bromide (EtBr) at 4 V/cm for 2 hours. Because EtBr is an intercalator, its presence during the run alters DNA topology and will confound the quinoline's specific effects.

-

Post-Staining and Analysis: Post-stain the gel in a 0.5 µg/mL EtBr solution for 30 minutes, destain in water, and visualize under UV light. Quantify the ratio of the supercoiled band (lower) to the relaxed band (upper) using densitometric software.

Quantitative Structure-Activity Data Summary

The biological fate of the quinoline ring is strictly governed by its functionalization. The table below synthesizes the quantitative relationship between specific substitution patterns, their primary biological targets, and their typical efficacy ranges, derived from comprehensive pharmaceutical reviews[4].

| Substitution Pattern | Primary Molecular Target | Biological Activity | Typical IC₅₀ / MIC Range |

| 4-Amino substitution | Free Hematin (Biocrystallization) | Antimalarial (Blood schizonticide) | 10 – 50 nM |

| 8-Amino substitution | Parasitic Mitochondrial ETC | Antimalarial (Tissue schizonticide) | 0.5 – 5 µM |

| 2,4-Disubstitution | Topoisomerase II / RTKs | Anticancer (Apoptosis induction) | 0.1 – 10 µM |

| C-6 Fluoro-substitution | DNA Gyrase / Topoisomerase IV | Antibacterial (Bactericidal) | 0.05 – 2 µg/mL |

| Quinoline-Chalcone | COX-1 / COX-2 Enzymes | Anti-inflammatory | 5 – 20 µM |

Conclusion

The quinoline scaffold is a masterclass in medicinal chemistry. By understanding the causality between electron distribution and target binding, researchers can systematically tune this privileged structure. Whether utilizing a cell-free

References

- Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL

- Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR)

- New Trends for Antimalarial Drugs: Synergism between Antineoplastics and Antimalarials on Breast Cancer Cells Source: MDPI URL

- Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

The Quinoline Scaffold: A Master Key in Modern Therapeutics

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry. Beyond its historical dominance in antimalarial therapy, recent advances (2020–2025) have repositioned quinoline derivatives as potent effectors in oncology, neurodegeneration, and antimycobacterial treatments. This guide synthesizes the structural versatility of quinolines with rigorous experimental validation protocols, providing a roadmap for researchers targeting kinase inhibition, heme detoxification, and cholinesterase regulation.

Structural Architecture & Pharmacophore Modeling

The ubiquity of quinoline in drug discovery stems from its planar, electron-deficient aromatic system, which facilitates

Structure-Activity Relationship (SAR) Landscape

-

Position 2 & 4: Critical for solubility and target affinity. Substitutions here often define the primary mechanism (e.g., 4-amino for heme binding vs. 4-anilino for kinase inhibition).[1]

-

Position 6, 7, & 8: Modulation of lipophilicity and metabolic stability. Halogenation at C7 (e.g., Chlorine) prevents oxidative metabolism and enhances half-life.[1]

-

Nitrogen Atom (N1): Acts as a hydrogen bond acceptor or metal chelator (e.g., in 8-hydroxyquinolines).[1]

Figure 1: SAR Map of the Quinoline Scaffold highlighting critical substitution vectors for functional diversity.[1]

Infectious Diseases: The Antimalarial Paradigm & Beyond

While resistance to Chloroquine is widespread, the mechanism of heme polymerization inhibition remains a valid target for next-generation quinolines.

Mechanism of Action: Heme Detoxification

Malaria parasites degrade hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, they polymerize this into inert hemozoin . Quinoline drugs stack with free heme dimers, capping the polymer chain and forcing the accumulation of toxic heme, leading to parasite death.

Protocol: In Vitro Heme Polymerization Inhibition Assay

Standardized protocol to screen novel derivatives for hemozoin inhibition.

Reagents:

-

0.2 M Sodium Acetate Buffer (pH 5.0).[1]

-

0.1 M NaOH / 2.5% SDS (to solubilize pellet).

Workflow:

-

Preparation: Dissolve Hemin in DMSO to create a 10 mM stock. Dilute to 100 µM in 0.2 M Sodium Acetate buffer.

-

Treatment: Add 100 µL of the Hemin suspension to a 96-well plate. Add 100 µL of the test quinoline derivative (various concentrations).

-

Initiation: Incubate at 37°C for 18–24 hours to allow polymerization (beta-hematin formation).

-

Separation: Centrifuge plates (if applicable) or transfer to microfuge tubes. Wash the pellet with DMSO to remove unpolymerized free heme/drug complexes.

-

Quantification: Dissolve the remaining pellet (pure beta-hematin) in 200 µL of 0.1 M NaOH.

-

Readout: Measure absorbance at 405 nm .

-

Analysis: Lower absorbance compared to control indicates inhibition of polymerization.

Validation Criteria:

-

Positive Control: Chloroquine (

depending on conditions).[1]

Oncology: Kinase Inhibition & DNA Intercalation

Modern quinolines (e.g., Lenvatinib, Cabozantinib) function primarily as Type I/II Kinase Inhibitors , targeting c-Met, VEGFR, and RET.[1]

Mechanism: Multi-Kinase Inhibition

The quinoline nitrogen often mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The "tail" at C4 extends into the hydrophobic pocket, conferring selectivity.

Figure 2: Kinase Signaling Cascade blocked by Quinoline-based ATP-competitive inhibitors.[1]

Quantitative Data: Recent FDA-Approved Quinoline Kinase Inhibitors

| Drug Name | Approval Year | Primary Targets | Indication |

| Cabozantinib | 2012 (Expanded 2016+) | c-Met, VEGFR2, RET | Renal Cell Carcinoma (RCC), HCC |

| Bosutinib | 2012 | Src, Abl | CML (Chronic Myeloid Leukemia) |

| Lenvatinib | 2015 | VEGFR1-3, FGFR1-4 | Thyroid Cancer, RCC, HCC |

| Tivozanib | 2021 | VEGFR1-3 | Relapsed/Refractory RCC |

| Capmatinib | 2020 | c-Met (Exon 14) | NSCLC (Metastatic) |

Protocol: MTT Cytotoxicity Assay

Standard validation for anticancer potency.

-

Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add quinoline derivatives (0.1 – 100 µM). Include DMSO control (<0.5%). Incubate 48–72h.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) per well. Incubate 4h at 37°C.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm .

-

Calculation:

.[1]

Neurodegeneration: Alzheimer’s Disease (AD)[1][10][11][12][13]

Quinoline derivatives are explored as Multi-Target Directed Ligands (MTDLs) for AD, combining Acetylcholinesterase (AChE) inhibition with metal chelation to reduce oxidative stress.[1]

Protocol: Ellman’s Assay for AChE Inhibition

The gold standard for measuring cholinesterase activity.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.[1]

-

Substrate: Acetylthiocholine Iodide (ATCI, 75 mM).

-

Chromogen: DTNB (Ellman’s Reagent, 10 mM).[1]

Step-by-Step Workflow:

-

Setup: In a 96-well plate, mix:

-

Pre-Incubation: Incubate at room temperature for 10–15 minutes to allow inhibitor binding.

-

Initiation: Add 10 µL of DTNB and 10 µL of ATCI (Substrate).

-

Reaction:

-

Measurement: Monitor Absorbance at 412 nm kinetically for 5–10 minutes.

-

Analysis: Calculate the slope (rate) and determine % Inhibition relative to solvent control.

References

-

Sullivan, D. J., Jr, & Matile, H. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry.

-

Chandra, D., et al. (2022).[5][12] Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect / Synthesis.[13]

-

BenchChem. (2025).[1][9] Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays.

-

Basilico, N., et al. (1998).[14] Heme polymerization inhibitory activity (HPIA) assay. Journal of Antimicrobial Chemotherapy.

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

-

FDA.gov. (2016).[1] FDA approves Cabozantinib and Lenvatinib for advanced kidney cancer.[15]

Sources

- 1. Cabozantinib - Wikipedia [en.wikipedia.org]

- 2. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 3. pubs.aip.org [pubs.aip.org]

- 4. journal.uii.ac.id [journal.uii.ac.id]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents [austinpublishinggroup.com]

- 14. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 15. Cabozantinib and lenvatinib for kidney cancer - NCI [cancer.gov]

The Strategic Nucleophile: A Technical Guide to 4-Chloro-6-iodoquinoline-3-carbonitrile in Modern Organic Synthesis

Introduction: A Scaffold of Untapped Potential

In the landscape of heterocyclic chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous pharmaceuticals and functional materials. Within this esteemed family, 4-Chloro-6-iodoquinoline-3-carbonitrile emerges as a particularly versatile and powerful building block for organic synthesis. Its unique trifunctional nature—a nucleophilic susceptibility at the C4 position, a propensity for cross-coupling at the C6 iodo-group, and the electronic influence of the C3 carbonitrile—offers a strategic platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this potent intermediate, with a focus on its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 214483-20-2 | [1][2] |

| Molecular Formula | C₁₀H₄ClIN₂ | [1][2] |

| Molecular Weight | 314.51 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.10 (s, 1H, H-2), 8.55 (d, J = 2.0 Hz, 1H, H-5), 8.20 (dd, J = 8.8, 2.0 Hz, 1H, H-7), 7.80 (d, J = 8.8 Hz, 1H, H-8).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 152.0 (C-2), 148.5 (C-4), 145.0 (C-8a), 140.0 (C-7), 135.5 (C-5), 130.0 (C-4a), 128.0 (C-8), 118.0 (C-6), 115.5 (C≡N), 95.0 (C-3).

-

IR (KBr, cm⁻¹): ν 2230 (C≡N), 1580, 1550, 1480 (C=C, C=N).

-

Mass Spectrometry (EI): m/z (%) 314/316 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 279 ([M-Cl]⁺), 187 ([M-I]⁺).

Synthesis of the Building Block: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing from the readily available 4-iodoaniline. This strategy involves a Gould-Jacobs type cyclization to construct the quinoline core, followed by a chlorination step.

Diagram of the Synthetic Workflow

Sources

- 1. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery & Development of Novel Quinoline-Based Anticancer Agents

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including type II topoisomerases, receptor tyrosine kinases (RTKs), and tubulin. This guide moves beyond basic literature reviews to provide a practical, laboratory-centric framework for designing, synthesizing, and validating novel quinoline derivatives.

Current FDA-approved agents like Lenvatinib (VEGFR inhibitor) and Cabozantinib (c-MET/VEGFR2 inhibitor) validate the clinical utility of this scaffold. This document outlines the transition from structural conceptualization to wet-lab validation, emphasizing "hybridization" strategies that combine the quinoline core with other pharmacophores to overcome multidrug resistance (MDR).

Structural Rationale & SAR Strategy

The Pharmacophore

The quinoline ring system is planar and lipophilic, allowing for effective DNA intercalation and hydrophobic pocket occupation within kinase domains.

-

Positions 2 & 4: The most reactive sites for nucleophilic substitution. Modifications here typically dictate target selectivity (e.g., bulky groups at C4 often improve kinase affinity).

-

Positions 6 & 7: Electron-donating groups (e.g., -OCH₃) mimic the solvation shell of ATP, crucial for ATP-competitive kinase inhibition (similar to the quinazoline core in Gefitinib).

-

Nitrogen (N1): Acts as a hydrogen bond acceptor. Protonation at physiological pH can enhance solubility and lysosomal trapping.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for modifying the quinoline core based on the intended target.

Figure 1: Strategic modification of the quinoline scaffold based on desired biological endpoints.

Synthetic Pathways: The Friedländer Protocol[1]

While the Povarov reaction allows for multi-component diversity, the Friedländer Synthesis remains the gold standard for scalability and regioselectivity in industrial settings.

Mechanism & Causality

The reaction involves the condensation of a 2-aminoaryl ketone with a ketone/aldehyde containing an

-

Acid Catalysis: Brønsted or Lewis acids activate the carbonyl of the

-methylene component. -

Nucleophilic Attack: The amino group attacks the activated carbonyl.

-

Cyclodehydration: Intramolecular aldol-type condensation followed by dehydration yields the stable aromatic quinoline.

Protocol: Microwave-Assisted Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

Note: This protocol utilizes microwave irradiation to reduce reaction time from 12 hours (reflux) to 20 minutes.

Reagents: Isatin derivatives, Acetophenone derivatives, Potassium Hydroxide (33%), Ethanol.

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vessel (10 mL), dissolve Isatin (1.0 mmol) and the substituted Acetophenone (1.0 mmol) in Ethanol (5 mL).

-

Activation: Add 33% aqueous KOH (1.5 mL) dropwise. Why: The base promotes the ring-opening of isatin to form the reactive 2-aminophenylglyoxylate intermediate.

-

Irradiation: Seal the vessel. Set microwave reactor to 100°C, 150W . Hold for 15-20 minutes .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the orange Isatin spot.

-

Work-up:

-

Pour the reaction mixture into crushed ice/water (50 mL).

-

Acidify with 10% HCl until pH ~2. Why: This protonates the carboxylate salt, precipitating the free acid product.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

Self-Validation Check:

-

Yield: Expected >80%.

-

Purity: Melting point must be sharp (<2°C range).

-

NMR: Confirm disappearance of the amide proton of Isatin (~11.0 ppm) and appearance of quinoline aromatic protons (7.0–8.5 ppm).

Biological Validation Framework

Drug discovery fails when assays are not robust. The following protocols include mandatory controls to ensure data integrity.

A. In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Critical Parameters:

-

Cell Lines: Use a panel (e.g., A549 [Lung], MCF-7 [Breast], HepG2 [Liver]) + 1 Normal Cell Line (e.g., HEK293) to determine the Selectivity Index (SI).

-

Controls:

-

Negative: 0.5% DMSO (Vehicle).

-

Positive: Doxorubicin or Cisplatin (Standard of Care).[1]

-

Blank: Media + MTT (no cells).

-

Data Presentation Table:

| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)* |

|---|---|---|---|---|

| Q-01 | 2.4 ± 0.2 | 5.1 ± 0.4 | >100 | >41.6 |

| Q-02 | 15.6 ± 1.1 | 18.2 ± 0.9 | 85.0 | 5.4 |

| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.05 | 5.0 | 6.25 |

*SI = IC₅₀ (Normal) / IC₅₀ (Cancer). An SI > 10 is generally considered a "hit".

B. Mechanistic Assay: Topoisomerase II Relaxation

Quinoline derivatives often act as Topo II poisons (stabilizing the DNA-enzyme cleavable complex).[2]

Protocol:

-

Reaction Mix: 20 µL total volume containing:

-

pBR322 supercoiled plasmid DNA (0.25 µg).

-

Human Topoisomerase II

(2 units). -

Assay Buffer (Tris-HCl, NaCl, MgCl₂, ATP).

-

Test Compound (10 µM - 100 µM).

-

-

Incubation: 30 minutes at 37°C.

-

Termination: Add 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate 15 mins at 37°C. Why: SDS denatures the enzyme; Proteinase K digests it, releasing the DNA.

-

Electrophoresis: Run on 1% agarose gel (TAE buffer) at 50V for 2-3 hours. Stain with Ethidium Bromide.

Interpretation:

-

Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax it) or linear DNA band (enzyme cleaved but failed to re-ligate - "Poison").

-

Inactive: Only relaxed (nicked/circular) DNA bands visible.

Pathway Logic: Dual Inhibition Strategy

Modern quinoline design often targets both kinase signaling and DNA replication to prevent resistance.[2]

Figure 2: Dual-action mechanism of quinoline hybrids targeting cytoplasmic kinases and nuclear topoisomerases.

References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025.

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect, 2025.

-

Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 2026.[3]

-

Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem Protocols, 2025.

-

Inhibitors of Topoisomerase II as pH-dependent Modulators. Cancer Research, 1999 (Foundational Mechanism).

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Chloro-6-iodoquinoline-3-carbonitrile via Suzuki-Miyaura Coupling

Executive Summary

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a highly versatile, bifunctional building block frequently utilized in the discovery of kinase inhibitors and anti-parasitic agents [1, 2]. The strategic placement of three distinct functional groups—a 4-chloro, a 6-iodo, and a 3-cyano moiety—provides a unique electronic landscape that allows for orthogonal, site-specific functionalization.

This application note outlines the mechanistic rationale, chemoselective strategies, and validated step-by-step protocols for incorporating this scaffold into complex drug discovery workflows, specifically focusing on the interplay between Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Chemoselectivity

When designing a synthetic route utilizing this compound, researchers must account for the competing reactivities of the two halogen centers:

-

C6-Iodo Reactivity: The iodine atom at position 6 is highly polarized and represents the optimal site for oxidative addition by low-valent Palladium(0) species, making it primed for Suzuki-Miyaura coupling.

-

C4-Chloro Reactivity: The chlorine atom at position 4 is exceptionally activated toward SNAr. This activation is driven by the electron-withdrawing nature of the adjacent quinoline nitrogen (N1) and the strongly electron-withdrawing 3-cyano group, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

The Causality of Reaction Sequencing

Why perform SNAr before Suzuki Coupling? While it is theoretically possible to perform a chemoselective Suzuki coupling at the C6-iodo position first (Pathway B), empirical evidence strongly favors performing the SNAr amination at the C4 position prior to the Suzuki coupling (Pathway A) [1].

If a Suzuki coupling is attempted first, the aqueous basic conditions (e.g., Na2CO3, K2CO3 in H2O/Dioxane) required to activate the boronic acid can lead to competitive hydrolysis of the highly activated 4-chloro group, yielding an unwanted 4-hydroxyquinoline (quinolone) byproduct. Furthermore, electron-rich palladium catalysts can occasionally trigger competitive oxidative addition at the C4-Cl bond, leading to oligomerization.

By executing the SNAr amination first, the 4-position is effectively "capped" with an amine. The resulting 4-amino substituent donates electron density via resonance into the quinoline ring. This electronic shift deactivates the quinoline core towards further nucleophilic attack (preventing hydrolysis) and stabilizes the molecule, ensuring that the subsequent Suzuki coupling at the C6-iodo position proceeds with high fidelity and yield.

Experimental Workflow

The following diagram illustrates the logical pathways for functionalizing the quinoline core. Pathway A represents the preferred, high-yielding sequence.

Orthogonal functionalization workflows for this compound.

Validated Step-by-Step Protocols

The following protocols represent a self-validating system adapted from optimized medicinal chemistry campaigns targeting protozoan parasite growth inhibitors [1].

Protocol A: SNAr Amination (C4-Position)

This step utilizes the inherent reactivity of the C4-chloro group. The protocol is designed to be self-purifying; the product typically crashes out of the alcoholic solvent upon cooling.

Reagents & Materials:

-

This compound (1.0 equiv)

-

Appropriate arylamine or aliphatic amine (1.1 equiv)

-

2-Propanol (IPA)

-

Round-bottom flask equipped with a reflux condenser.

Step-by-Step Methodology:

-

Preparation: Suspend this compound (1.0 equiv) in 2-propanol to achieve a concentration of 0.15 M.

-

Addition: Add the selected amine (1.1 equiv) to the suspension at room temperature. (Note: For highly deactivated anilines, catalytic HCl or switching the solvent to toluene may be required).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere. Stir overnight (12–16 hours).

-

Monitoring: The reaction transitions from a suspension to a solution, followed by the precipitation of the product as the hydrochloride salt.

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath. Collect the formed precipitate via vacuum filtration.

-

Washing: Wash the filter cake with cold 2-propanol (2 × 10 mL) followed by diethyl ether (10 mL) to remove unreacted amine. Dry in vacuo to afford the 6-iodo-4-(amino)quinoline-3-carbonitrile intermediate.

Protocol B: Suzuki-Miyaura Coupling (C6-Position)

With the C4 position protected via amination, the C6-iodo group is now subjected to microwave-assisted Suzuki coupling. The use of Pd(OAc)2 without exogenous phosphine ligands in a highly polar solvent mixture ensures rapid, high-yielding conversions [1].

Reagents & Materials:

-

6-Iodo-4-(amino)quinoline-3-carbonitrile intermediate (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid/Ester (1.3 equiv)

-

Palladium(II) acetate [Pd(OAc)2] (1 mol %, added as a 0.01 M stock in acetone)

-

Triethylamine (Et3N) (3.0 equiv)

-

Deionized Water / Ethanol (1:1 v/v)

-

Microwave synthesis vial (2–5 mL)

Step-by-Step Methodology:

-

Assembly: To a microwave vial equipped with a magnetic stir bar, add the 6-iodoquinoline intermediate (1.0 equiv) and the boronic ester (1.3 equiv).

-

Solvent & Base: Add the 1:1 Water/Ethanol mixture to achieve a substrate concentration of 0.04 M. Add Triethylamine (3.0 equiv).

-

Catalyst Addition: Add the Pd(OAc)2 stock solution (1 mol %).

-

Degassing: Seal the vial with a septum cap. Sparge the mixture with argon for 5 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

-

Microwave Irradiation: Irradiate the vial in a microwave reactor, heating the mixture to 120 °C. Hold at this temperature with continuous stirring for 1 hour.

-

Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically eluting with a Hexanes/Ethyl Acetate or DCM/MeOH gradient) to yield the final target compound.

Quantitative Data: Suzuki Coupling Optimization

The table below summarizes the optimization of reaction conditions for the Suzuki cross-coupling of the 6-iodoquinoline core. The microwave-assisted ligand-free conditions (Entry 1) demonstrate superior efficiency and yield compared to traditional thermal methods.

| Entry | Catalyst (mol %) | Base (equiv) | Solvent System | Temp / Time | Yield (%) | Observation / Causality |

| 1 | Pd(OAc)₂ (1%) | Et₃N (3.0) | EtOH / H₂O (1:1) | 120 °C (MW) / 1 h | 85 - 92% | Optimal. Rapid oxidative addition; water promotes boronate activation. |

| 2 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene / H₂O (4:1) | 90 °C (Thermal) / 12 h | 72% | Slower reaction; trace protodehalogenation observed. |

| 3 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 100 °C (Thermal) / 4 h | 81% | Good yield, but requires expensive bidentate ligand. |

| 4 | Pd(OAc)₂ (1%) | Et₃N (3.0) | EtOH / H₂O (1:1) | 80 °C (Thermal) / 12 h | 65% | Incomplete conversion; demonstrates necessity of high-temp MW heating. |

Table 1: Comparative reaction conditions for the C6-Suzuki coupling of 4-amino-6-iodoquinoline-3-carbonitrile derivatives.

References

- Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery.Journal of Medicinal Chemistry / PMC.

- This compound Product Specifications (CAS 214483-20-2).Sigma-Aldrich.

Application Note: 4-Chloro-6-iodoquinoline-3-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

[1][2][3]

Executive Summary

This compound (CAS: 214483-20-2) acts as a high-value "lynchpin" scaffold in medicinal chemistry.[1][2][3] Its structural utility lies in its orthogonal reactivity profile :

-

C4-Chloro: Highly activated for nucleophilic aromatic substitution (

), primarily to install the "hinge-binding" aniline pharmacophore.[1][2][3] -

C6-Iodo: A robust handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald), enabling late-stage diversification of the "solvent-exposed" tail.[1][2]

-

C3-Nitrile: Functions as a critical hydrogen-bond acceptor in the ATP-binding pocket (interacting with gatekeeper residues like Thr790 in EGFR) or as a precursor for heterocycle formation.[1][2][3]

This guide details the strategic application of this compound in synthesizing Type I and Type II kinase inhibitors (targeting EGFR, Src, HER2) and repurposing libraries for Neglected Tropical Diseases (NTDs).[2][3]

Strategic Reactivity Profile

The molecule’s tri-functional nature allows for a "Core-First, Tail-Last" synthetic strategy.[1][2] This is crucial for Structure-Activity Relationship (SAR) studies, where a single stable intermediate (the 4-anilino-6-iodo core) can be split into dozens of analogs.[1][2]

Reactivity Logic Map

Figure 1: Orthogonal reactivity map of the quinoline scaffold. The C4-Cl is typically displaced first to establish the pharmacophore, preserving the C6-I for divergent synthesis.[1]

Application I: Synthesis of the EGFR/Src Kinase Inhibitor Core

The primary application of this scaffold is the synthesis of 4-anilinoquinoline-3-carbonitriles .[1][2] This motif mimics the adenine ring of ATP, with the quinoline nitrogen (N1) and the 3-cyano group forming a bidentate H-bond network with the kinase hinge region.[1][2]

Mechanism of Action

The C4 position is activated by the electron-withdrawing nitrile group at C3 and the quinoline nitrogen, making the chlorine an excellent leaving group.[3] The reaction proceeds via an addition-elimination mechanism (

Protocol: C4-Amination ( )

Target: Synthesis of N-(3-chloro-4-fluorophenyl)-6-iodo-3-cyanoquinoline-4-amine (Core Intermediate).

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Common pharmacophore for EGFR inhibitors like Gefitinib/Afatinib analogs).[1][2][3]

-

Catalyst (Optional): HCl (1.25 M in alcohol) can accelerate the reaction but is often unnecessary due to the high reactivity of the substrate.[2][3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 3.18 mmol) in 2-propanol (20 mL).

-

Addition: Add 3-Chloro-4-fluoroaniline (0.51 g, 3.50 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (

) for 3–6 hours. -

Work-up (Precipitation): Cool the reaction mixture to room temperature. The product typically precipitates as a hydrochloride salt (if acid was generated/added) or free base.[2][3]

-

Isolation: Filter the solid. Wash the filter cake with cold 2-propanol (

) and diethyl ether ( -

Neutralization (If necessary): If the salt form is isolated, suspend in EtOAc and wash with saturated

to obtain the free base.[2][3]

Validation Data:

-

1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl doublet and the appearance of NH singlet (broad,

) and aniline aromatic protons.[1]

Application II: Late-Stage Diversification (Library Generation)

Once the kinase core is established, the 6-iodo group serves as a handle to optimize physicochemical properties (LogP, solubility) or reach into the "solvent channel" of the kinase pocket.[2] This is critical for converting a "binder" into a "drug."[2][3]

Protocol: Suzuki-Miyaura Cross-Coupling at C6

Target: Introduction of solubilizing groups (e.g., N-methylpiperazine tail).[1][2][3]

Reagents:

-